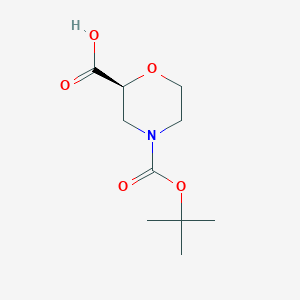

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWMTRPJZFEWCX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364017 | |

| Record name | (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868689-63-8 | |

| Record name | (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid for Advanced Drug Discovery

Introduction: The Strategic Value of Chiral Morpholine Scaffolds

In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a privileged scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized with stereochemical control, these heterocycles become powerful tools for exquisitely tailoring the interaction of small molecules with their biological targets. (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, a chiral building block of significant interest, represents a key intermediate for the synthesis of a diverse array of complex molecular architectures. Its strategic importance lies in the trifecta of its pre-defined stereocenter, the orthogonal protecting group strategy enabled by the tert-butoxycarbonyl (Boc) group, and the versatile carboxylic acid handle. This guide provides an in-depth exploration of the properties, synthesis, and applications of this pivotal compound, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis and downstream applications.

| Property | Value | Source(s) |

| CAS Number | 868689-63-8 | [1] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][2] |

| Molecular Weight | 231.25 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 127-134 °C | [4] |

| Boiling Point | 369.5 °C (predicted) | [4] |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | N/A |

| Storage | 2-8°C, sealed in a dry environment. |

Spectroscopic Data (Note: As enantiomers, the NMR spectra of (S)- and (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid are identical. The following data is for the (R)-enantiomer and is representative of the (S)-enantiomer.)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.20 (br, 1H), 4.12 (d, 1H), 4.02 (d, 1H), 3.84 (m, 1H), 3.62 (m, 1H), 3.04 (m, 2H), 1.44 (s, 9H).

Strategic Synthesis: Accessing Enantiopure this compound

The enantioselective synthesis of this key building block is critical to its application in chiral drug development. Several synthetic strategies have been developed, with a notable and efficient method being the enzyme-catalyzed kinetic resolution of a racemic precursor. This approach offers high enantiomeric excess and operational simplicity. An alternative concise synthesis starting from epichlorohydrin has also been reported, which avoids chromatographic separation.[5]

Workflow for Enzyme-Catalyzed Kinetic Resolution

Caption: Enzymatic resolution workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Enzymatic Resolution

This protocol is adapted from established methods for the synthesis of both enantiomers.

Step 1: Synthesis of Racemic N-benzyl-morpholine-2-carboxylate Ester

-

To a solution of racemic morpholine-2-carboxylic acid in an appropriate alcohol (e.g., n-butanol), add a catalytic amount of strong acid (e.g., sulfuric acid) and heat to reflux to facilitate esterification.

-

After cooling, neutralize the reaction and extract the ester.

-

Protect the secondary amine with benzyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent like acetonitrile to yield the racemic N-benzyl-morpholine-2-carboxylate ester.

Step 2: Enzyme-Catalyzed Kinetic Resolution

-

Disperse the racemic N-benzyl-morpholine-2-carboxylate ester in a biphasic system of a suitable organic solvent (e.g., tert-butyl methyl ether) and an aqueous buffer.

-

Add a lipase, such as Candida rugosa lipase, to the mixture.

-

Stir the reaction at a controlled temperature, monitoring the progress by chiral HPLC. The enzyme will selectively hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted.

-

Upon reaching approximately 50% conversion, separate the aqueous and organic layers.

-

Acidify the aqueous layer and extract to isolate the (S)-N-benzyl-morpholine-2-carboxylic acid.

-

The organic layer contains the unreacted (R)-N-benzyl-morpholine-2-carboxylate ester.

Step 3: Debenzylation and Boc Protection

-

Dissolve the (S)-N-benzyl-morpholine-2-carboxylic acid in a suitable solvent like methanol.

-

Subject the solution to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl group.

-

After filtration of the catalyst, treat the resulting amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture such as THF/water.

-

Acidify the reaction mixture and extract the final product, this compound.

-

Purify the product by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The chiral nature and versatile functionality of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.[2]

Key Application Areas:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of chiral drugs.[2] The morpholine scaffold can act as a bioisostere for other cyclic systems and can improve the pharmacokinetic profile of a drug candidate.

-

Peptides and Peptidomimetics: The carboxylic acid and the protected amine functionalities allow for its incorporation into peptide chains or as a scaffold for peptidomimetics, which can mimic the structure and function of natural peptides with enhanced stability.[2]

-

Synthesis of Complex Heterocycles: It is a precursor for more complex, substituted morpholine-containing heterocycles that exhibit a broad spectrum of biological activities.[2]

-

Agrochemicals and Material Science: The unique structural features of this compound are also being explored in the development of novel agrochemicals and functional polymers.[2]

Illustrative Synthetic Utility Workflow

Caption: Synthetic transformations of the title compound in medicinal chemistry.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements (for the general class of N-Boc-morpholine-2-carboxylic acid):

-

H319: Causes serious eye irritation.

-

H413: May cause long lasting harmful effects to aquatic life.

Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound is a high-value chiral building block with significant applications in pharmaceutical and chemical research. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the synthesis of complex and biologically active molecules. The synthetic routes, particularly those employing enzymatic resolution, offer efficient access to enantiopure material. A thorough understanding of its properties and reactivity, as detailed in this guide, will empower researchers to fully exploit its potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Structural Analysis of (S)-4-Boc-morpholine-2-carboxylic Acid

Introduction

(S)-4-Boc-morpholine-2-carboxylic acid is a chiral heterocyclic building block of significant importance in medicinal chemistry and drug discovery. Its rigid morpholine scaffold, combined with the defined stereochemistry at the C2 position and the synthetically versatile carboxylic acid and Boc-protected amine functionalities, makes it a valuable synthon for constructing complex, biologically active molecules. The precise three-dimensional structure, including absolute configuration and conformational preferences, is paramount as it directly influences molecular recognition, binding affinity to biological targets, and pharmacokinetic properties.[1]

This technical guide provides a comprehensive framework for the complete structural elucidation of (S)-4-Boc-morpholine-2-carboxylic acid. We will detail the integrated application of spectroscopic and chromatographic techniques, moving beyond a simple checklist of methods to explain the causality behind experimental choices. The protocols described herein are designed as a self-validating system to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Primary Structure and Functional Group Confirmation

The initial phase of analysis focuses on verifying the molecular formula (C₁₀H₁₇NO₅) and confirming the connectivity of the atoms and the presence of the key functional groups: the carboxylic acid, the N-Boc (tert-butoxycarbonyl) protecting group, and the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for determining the molecular weight and elemental composition.

-

Why MS is critical: It provides a direct readout of the molecular mass, offering the first piece of evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision.

-

Expected Fragmentation: The Boc group is known to be labile under certain ionization conditions.[2] Common fragmentation patterns in electrospray ionization (ESI) involve the loss of the Boc group (-100 Da) or components thereof, such as isobutylene (-56 Da).[3][4] These characteristic losses provide strong evidence for the presence of the Boc protecting group.[5]

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z | Observed m/z (example) | Description |

| [M+H]⁺ | 232.1180 | ~232.1182 | Protonated molecular ion |

| [M+Na]⁺ | 254.0999 | ~254.1001 | Sodiated adduct |

| [M-C₄H₈+H]⁺ (Loss of isobutylene) | 176.0659 | ~176.0661 | Characteristic fragment of Boc-protected amines[3] |

| [M-Boc+H]⁺ | 132.0655 | ~132.0657 | Loss of the entire Boc group |

Protocol 1: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation for positive ion mode ESI.

-

MS Parameters (ESI+):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50-500.

-

Source Temperature: ~120 °C.

-

Fragmentor Voltage: Use a low fragmentor voltage (e.g., 70V) to preserve the molecular ion and a higher voltage (e.g., 150V) in a separate run to induce characteristic fragmentation.

-

-

Data Analysis: Verify the presence of the [M+H]⁺ ion and characteristic fragments against the calculated values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

-

Why IR is essential: It provides rapid, non-destructive confirmation of the carboxylic acid and carbamate (Boc) moieties.

-

Key Vibrational Bands:

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹.[6][7]

-

Carboxylic Acid C=O Stretch: A strong, sharp band around 1710-1760 cm⁻¹.[7]

-

Carbamate (Boc) C=O Stretch: A strong, sharp band typically around 1680-1700 cm⁻¹.

-

C-O Stretches: Multiple bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the morpholine ether, carboxylic acid, and carbamate.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of the molecule.[8]

-

Why NMR is definitive: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR experiments (like COSY and HSQC) establish direct bonding relationships.

-

Expected ¹H NMR Signals: The morpholine ring protons typically appear as complex multiplets due to their diastereotopic nature and chair conformation.[8][9] Protons adjacent to the oxygen (C6-H) are deshielded and resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen (C5-H). The C2 proton is further deshielded by the adjacent carboxylic acid. The nine protons of the tert-butyl group of the Boc moiety will appear as a characteristic singlet around 1.4-1.5 ppm. The acidic proton of the carboxylic acid is often broad and may exchange with D₂O, causing its signal to disappear.[7]

-

Expected ¹³C NMR Signals: The spectrum will show ten distinct carbon signals. The carbonyl carbons of the Boc group and the carboxylic acid are the most downfield, typically in the 155-180 ppm range.[7][10] The quaternary carbon and the methyl carbons of the Boc group will be readily identifiable. The four carbons of the morpholine ring will appear in the 40-80 ppm region.[8][11][12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | ~10-12 (broad s) | ~170-175 | ¹H signal disappears upon D₂O exchange.[7] |

| Morpholine C2-H | ~4.3-4.5 (dd) | ~55-60 | Alpha to both COOH and N. |

| Morpholine C3-H | ~2.8-3.2 & ~3.8-4.1 (m) | ~40-45 | Axial and equatorial protons are distinct. |

| Morpholine C5-H | ~2.8-3.2 & ~3.8-4.1 (m) | ~45-50 | N-substitution impacts the chemical shifts of the C-3 and C-5 carbons.[8] |

| Morpholine C6-H | ~3.5-3.9 (m) | ~66-70 | Protons next to the electronegative oxygen are deshielded.[8] |

| Boc (-C(CH₃)₃) | ~1.4-1.5 (s, 9H) | ~80-82 (Quaternary C) | Characteristic singlet for the tert-butyl group. |

| Boc (-C(CH₃)₃) | - | ~28-29 (Methyl C's) | |

| Boc (-C=O) | - | ~155-156 | Carbonyl of the carbamate. |

Protocol 2: NMR Characterization

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D Experiments: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

Confirmation: Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum to confirm the exchangeable -COOH proton.

-

2D Experiments (if needed for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the morpholine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

-

Data Analysis: Assign all peaks based on chemical shift, integration (for ¹H), multiplicity, and correlations from 2D spectra.

Stereochemical Determination

Confirming the (S)-configuration at the C2 chiral center is a critical quality control step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining enantiomeric purity.

-

Why Chiral HPLC is the standard: It physically separates the (S) and (R) enantiomers, allowing for their direct quantification.[13][14] The choice of a chiral stationary phase (CSP) is crucial and often determined empirically.[13][15] Polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.[15]

-

Methodology: A racemic (50:50) mixture of the (R) and (S) enantiomers must first be analyzed to establish the retention times for each. The sample of (S)-4-Boc-morpholine-2-carboxylic acid is then injected under the same conditions. The enantiomeric excess (%ee) is calculated from the relative peak areas.

Protocol 3: Chiral HPLC for Enantiomeric Purity

-

Column Selection: Screen several chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase Development: Start with a normal-phase eluent system, such as a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid.

-

Analysis of Standard: Inject a solution of the racemic compound to determine the retention times (t_R) and resolution (R_s) of the two enantiomers.

-

Analysis of Sample: Inject the sample of the purported (S)-enantiomer.

-

Data Analysis: Confirm that the major peak corresponds to the retention time of one of the enantiomers from the racemic standard. Calculate the enantiomeric excess using the formula: %ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100. A result >99% ee is typical for high-purity material.

Conformational Analysis

The morpholine ring predominantly adopts a low-energy chair conformation to minimize strain.[16] The orientation of substituents on the ring can significantly impact the molecule's overall shape and biological activity.

-

Why Conformation Matters: The spatial arrangement of the carboxylic acid relative to the rest of the molecule is dictated by the ring's conformation, which can be critical for receptor binding.[1]

-

Investigative Tools:

-

NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons that are close to each other (< 5 Å), providing evidence for specific chair conformations and the axial/equatorial orientation of substituents.

-

Computational Modeling: Density Functional Theory (DFT) calculations can be used to calculate the relative energies of different conformers (e.g., chair with the C2-substituent in an axial vs. equatorial position) to predict the most stable conformation.[17]

-

Integrated Structural Analysis Workflow

A robust structural elucidation relies on the convergence of data from multiple orthogonal techniques. Each experiment provides a piece of the puzzle, and together they create a self-validating picture of the molecule's identity and purity.

Figure 1: An integrated workflow for the comprehensive structural analysis of (S)-4-Boc-morpholine-2-carboxylic acid.

Conclusion

The structural analysis of (S)-4-Boc-morpholine-2-carboxylic acid is a multi-step process that requires the synergistic use of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chiral chromatography. By following the integrated workflow and protocols outlined in this guide, researchers can unambiguously confirm the identity, purity, stereochemistry, and conformational properties of this vital chemical building block. This rigorous characterization is the bedrock upon which reliable and reproducible research in drug discovery and development is built.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. benchchem.com [benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic data for (S)-4-Boc-morpholine-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-4-Boc-morpholine-2-carboxylic Acid

Introduction

(S)-4-Boc-morpholine-2-carboxylic acid (CAS 868689-63-8) is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug development industries.[1] As a constrained amino acid analogue, it serves as a valuable intermediate in the synthesis of complex, biologically active molecules, offering structural rigidity and specific stereochemistry.[2] Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications.

This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and quality of (S)-4-Boc-morpholine-2-carboxylic acid. The content herein is synthesized from established spectroscopic principles and data from analogous structures, presented from the perspective of a senior application scientist to explain not just the data, but the causality behind the experimental choices and interpretation.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture. The compound features a morpholine ring, a chiral center at the C2 position, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Each of these features gives rise to distinct and predictable spectroscopic signals.

The molecular formula is C₁₀H₁₇NO₅, with a molecular weight of 231.25 g/mol .[3][4]

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Due to the presence of two distinct stereoisomers (rotamers) arising from the bulky Boc group, some signals in both ¹H and ¹³C NMR spectra may appear broadened or as duplicate sets of peaks at room temperature.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of (S)-4-Boc-morpholine-2-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Scientist's Insight: DMSO-d₆ is often the preferred solvent. Its ability to form hydrogen bonds helps to sharpen the otherwise broad carboxylic acid proton signal, which typically appears at a high chemical shift (>10 ppm).[5] Chloroform-d (CDCl₃) is also commonly used, but the acidic proton may exchange or be very broad and difficult to observe.

-

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire at least 16 scans.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire several thousand scans due to the low natural abundance of ¹³C.

-

Use proton decoupling (e.g., a DEPTQ sequence) to simplify the spectrum to single lines for each carbon and determine carbon types (CH₃, CH₂, CH, C).

-

Caption: A standardized workflow for NMR analysis.

¹H NMR Spectral Data Interpretation (400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: Expected ¹H NMR Peak Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.8 | br s | 1H | COOH | Highly deshielded acidic proton, typically broad due to hydrogen bonding and chemical exchange.[6] |

| ~4.25 | dd | 1H | H-2 | Proton at the chiral center, adjacent to the carboxylic acid, nitrogen, and ether oxygen. |

| ~3.8-4.0 | m | 2H | H-3eq, H-6eq | Axial/equatorial splitting and coupling to adjacent protons create a complex multiplet. |

| ~3.65 | m | 1H | H-5ax | Deshielded by adjacent ether oxygen. |

| ~3.45 | m | 1H | H-5eq | Deshielded by adjacent ether oxygen. |

| ~2.9-3.2 | m | 2H | H-3ax, H-6ax | Protons adjacent to the Boc-protected nitrogen. |

| 1.40 | s | 9H | -C(CH₃)₃ (Boc) | Nine equivalent protons of the tert-butyl group result in a strong singlet. |

¹³C NMR Spectral Data Interpretation (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Expected ¹³C NMR Peak Assignments

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~171.5 | C | COOH | Carbonyl carbon of a carboxylic acid, highly deshielded.[5] |

| ~154.0 | C | C=O (Boc) | Carbonyl carbon of the carbamate group. |

| ~79.0 | C | -C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |

| ~73.0 | CH₂ | C-5 | Carbon adjacent to the ether oxygen. |

| ~66.5 | CH₂ | C-3 | Carbon adjacent to the ether oxygen. |

| ~55.0 | CH | C-2 | Chiral carbon, attached to three heteroatoms (N, O, and carboxyl C=O). |

| ~45.0 | CH₂ | C-6 | Carbon adjacent to the Boc-protected nitrogen. |

| ~28.0 | CH₃ | -C(C H₃)₃ (Boc) | Three equivalent methyl carbons of the Boc group, appearing as a strong signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid (S)-4-Boc-morpholine-2-carboxylic acid powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

IR Spectral Data Interpretation

The IR spectrum is dominated by absorptions from the carboxylic acid and the Boc-carbamate groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Rationale |

| 3300–2500 | Strong, Broad | O–H stretch (Carboxylic Acid Dimer) | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching signals.[7][8] |

| 2980–2850 | Medium | C–H stretch (Aliphatic) | Stretching vibrations from the CH, CH₂, and CH₃ groups of the morpholine ring and Boc group. |

| ~1740 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid is a very intense and sharp peak. Its exact position can vary slightly based on hydrogen bonding.[9] |

| ~1690 | Strong | C=O stretch (Boc-Carbamate) | The carbonyl of the carbamate group is also a strong absorption, typically appearing at a slightly lower wavenumber than the acid carbonyl. |

| 1320–1210 | Strong | C–O stretch (Carboxylic Acid & Ether) | A strong band resulting from the stretching of the C-O single bonds in the carboxylic acid and the morpholine ether linkage.[10] |

| 1160 | Strong | C–O stretch (Boc group) | Characteristic stretching of the C-O bonds within the tert-butoxycarbonyl group. |

| 950–910 | Medium, Broad | O–H bend (Out-of-plane) | Another characteristic, broad absorption for a dimeric carboxylic acid.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for accurate mass measurement.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

-

Scientist's Insight: For a carboxylic acid, negative ion mode (ESI-) is often preferred as it readily forms a stable deprotonated molecule [M-H]⁻, leading to a cleaner spectrum with a strong molecular ion peak. Positive ion mode (ESI+) can also be used, which would show the protonated molecule [M+H]⁺.

-

Mass Spectrometry Data Interpretation

The primary goal is to identify the molecular ion peak corresponding to the calculated exact mass.

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

| Ion Mode | Adduct | Calculated Exact Mass (C₁₀H₁₇NO₅) | Expected m/z |

| ESI- | [M-H]⁻ | 231.1107 | 230.1034 |

| ESI+ | [M+H]⁺ | 231.1107 | 232.1180 |

| ESI+ | [M+Na]⁺ | 231.1107 | 254.0999 |

-

Fragmentation: A common fragmentation pathway in mass spectrometry involves the loss of the Boc group or parts of it. A significant fragment corresponding to the loss of isobutylene (56 Da) or the entire Boc group (101 Da) from the molecular ion may be observed, providing further structural confirmation.[2]

Conclusion

The comprehensive spectroscopic analysis of (S)-4-Boc-morpholine-2-carboxylic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and confirm the presence of all key structural motifs. IR spectroscopy provides rapid verification of the critical carboxylic acid and carbamate functional groups. Finally, high-resolution mass spectrometry unequivocally confirms the molecular formula. Together, these techniques provide the authoritative data required by researchers and drug development professionals to confidently use this important chiral building block in their synthetic endeavors.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-N-Boc-Morpholine-2-carboxylic acid | 868689-63-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 868689-63-8 | (S)-4-Boc-Morpholine-2-carboxylic acid | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 8. rsc.org [rsc.org]

- 9. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to Enantiomerically Pure (S)-4-Boc-morpholine-2-carboxylic Acid for Drug Discovery Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (S)-4-Boc-morpholine-2-carboxylic acid. We will delve into its critical role as a chiral building block, explore its synthesis, detail quality control parameters from commercial suppliers, and showcase its application in the synthesis of pharmacologically relevant molecules. This document is designed to be a practical resource, offering field-proven insights and self-validating protocols to empower your research and development endeavors.

Introduction: The Significance of (S)-4-Boc-morpholine-2-carboxylic Acid in Medicinal Chemistry

(S)-4-Boc-morpholine-2-carboxylic acid, with the CAS number 868689-63-8, is a valuable chiral building block in the field of organic synthesis and medicinal chemistry.[1][2] Its rigid morpholine scaffold, combined with the stereodefined carboxylic acid functionality and the versatile Boc-protecting group, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The morpholine ring is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[3] The precise spatial orientation of the carboxylic acid group in the (S)-enantiomer allows for specific interactions with biological targets, a crucial aspect in the design of potent and selective therapeutics.

This guide will provide a deep dive into the practical aspects of sourcing, handling, and utilizing this key synthetic intermediate.

Commercial Availability and Quality Control

A reliable supply of enantiomerically pure starting materials is paramount for any drug discovery program. (S)-4-Boc-morpholine-2-carboxylic acid is commercially available from a variety of suppliers.

Table 1: Prominent Commercial Suppliers of (S)-4-Boc-morpholine-2-carboxylic Acid

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| BLDpharm | Not specified | 868689-63-8 | C₁₀H₁₇NO₅ | 231.25 |

| Matrix Scientific | Not specified | 868689-63-8 | C₁₀H₁₇NO₅ | 231.25 |

| Cenmed | ≥ 95% | 868689-63-8 | C₁₀H₁₇NO₅ | 231.25 |

| Chempure | 98% | 868689-63-8 | C₁₀H₁₇NO₅ | 231.25 |

| Vertex AI Search | min 95% | 868689-63-8 | C₁₀H₁₇NO₅ | 231.25 |

Disclaimer: Purity specifications may vary by lot and supplier. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for any material procured.

Critical Quality Attributes and Analytical Verification

The primary critical quality attribute for this chiral building block is its enantiomeric purity . The presence of the undesired (R)-enantiomer can lead to the formation of diastereomeric impurities in subsequent synthetic steps, which can be challenging to separate and may exhibit different pharmacological or toxicological profiles.

Key Analytical Techniques for Quality Assessment:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, ee). A validated chiral HPLC method is essential for incoming material inspection.[4][]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure and assess for the presence of any organic impurities. The characteristic signals of the morpholine ring protons and the Boc protecting group should be present and in the correct integration ratios.[6][7]

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compound.[6]

-

Purity by HPLC (Achiral): An achiral HPLC method is used to determine the overall purity of the compound, identifying any non-enantiomeric impurities.

Synthetic Routes to Enantiopure (S)-4-Boc-morpholine-2-carboxylic Acid

The enantioselective synthesis of this building block is a key consideration for its cost-effective and scalable production. Two primary and effective strategies have emerged in the literature: enzymatic kinetic resolution and asymmetric synthesis from a chiral precursor.

Enzymatic Kinetic Resolution of Racemic Precursors

This classical yet powerful approach leverages the high stereoselectivity of enzymes to resolve a racemic mixture. A common strategy involves the enzymatic hydrolysis of a racemic ester derivative of 4-benzyl-morpholine-2-carboxylic acid.[8]

Diagram 1: Enzymatic Kinetic Resolution Workflow. This diagram illustrates the selective enzymatic hydrolysis of the (S)-ester, leading to the separation of enantiomers.

The key advantage of this method is the high enantioselectivity often achieved, yielding material with >99% ee.[8] The operational simplicity of enzymatic reactions also makes them amenable to large-scale production.

Asymmetric Synthesis from (S)-Epichlorohydrin

A more direct and atom-economical approach involves the use of a readily available chiral starting material, (S)-epichlorohydrin. This concise synthesis avoids the need for a resolution step.[9][10]

Diagram 2: Asymmetric Synthesis Workflow. This diagram outlines the stereospecific conversion of (S)-epichlorohydrin to the target molecule.

This route is highly efficient and avoids the generation of a racemic intermediate, making it an attractive strategy for process chemistry. The absence of chromatographic separation for intermediates in some reported procedures further enhances its process throughput.[9][10]

Application in Drug Discovery: Synthesis of Reboxetine Analogs

(S)-4-Boc-morpholine-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical agents. A notable example is its use in the preparation of analogs of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression.[11] The morpholine core is a central pharmacophoric element in these molecules.

Table 2: Exemplary Application in the Synthesis of a Reboxetine Analog

| Step | Reaction | Key Reagents and Conditions | Purpose |

| 1 | Amide Coupling | (S)-4-Boc-morpholine-2-carboxylic acid, Amine, Coupling agent (e.g., HATU, EDCI) | Formation of the amide bond, introducing the second chiral center. |

| 2 | Reduction | Reducing agent (e.g., LiAlH₄, BH₃·THF) | Reduction of the newly formed amide to an amine. |

| 3 | Aryl Ether Formation | Alcohol intermediate, Aryl halide, Base (e.g., NaH) | Introduction of the aryloxy side chain. |

| 4 | Deprotection | Acid (e.g., TFA, HCl) | Removal of the Boc protecting group to yield the final active pharmaceutical ingredient. |

The use of enantiomerically pure (S)-4-Boc-morpholine-2-carboxylic acid is crucial in this synthesis to control the stereochemistry of the final product, which directly impacts its pharmacological activity and safety profile.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol for Enzymatic Kinetic Resolution of Racemic n-butyl 4-benzylmorpholine-2-carboxylate

Based on the procedure described by Fish et al.

-

Preparation of Racemic Ester: Synthesize racemic n-butyl 4-benzylmorpholine-2-carboxylate from N-benzylethanolamine and 2-chloroacrylonitrile followed by alcoholysis.

-

Enzymatic Hydrolysis:

-

To a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (1 equivalent) in a suitable organic solvent (e.g., methyl tert-butyl ether), add an aqueous buffer solution containing a lipase (e.g., from Candida rugosa).

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

-

Work-up and Separation:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (R)-ester.

-

Acidify the aqueous layer to pH ~2 with a suitable acid (e.g., 1N HCl) and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield (S)-4-benzylmorpholine-2-carboxylic acid.

-

-

Debenzylation and Boc Protection:

-

Subject the (S)-acid to hydrogenolysis (e.g., H₂, Pd/C) to remove the benzyl group.

-

Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to afford (S)-4-Boc-morpholine-2-carboxylic acid.

-

Protocol for Chiral HPLC Analysis of (S)-4-Boc-morpholine-2-carboxylic Acid

General Method Development Strategy

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose or amylose are often effective for the separation of chiral acids.

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to improve peak shape.

-

Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol with an acidic modifier (e.g., 0.1% formic acid).

-

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

Example Starting Conditions (to be optimized):

-

Column: Chiralcel® OJ-H (or equivalent amylose-based CSP)

-

Mobile Phase: 80:20 Hexane:Ethanol with 0.1% Trifluoroacetic Acid

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase.

Conclusion

(S)-4-Boc-morpholine-2-carboxylic acid is a cornerstone chiral building block for the synthesis of a diverse range of pharmaceutical candidates. A thorough understanding of its commercial availability, quality attributes, and synthetic routes is essential for its effective implementation in drug discovery programs. The protocols and insights provided in this guide are intended to equip researchers with the necessary technical knowledge to confidently source and utilize this valuable compound in their pursuit of novel therapeutics. The emphasis on robust analytical methods for quality control cannot be overstated, as the enantiomeric purity of this starting material directly translates to the quality and safety of the final drug substance.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (S)-N-Boc-morpholine-2-carboxylic acid 98% 868689-63-8 | Chempure [chempure.in]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 6. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-4-Boc-Morpholine-2-Carboxylic Acid: A Chiral Building Block for Advanced Synthesis

Executive Summary

(S)-4-Boc-morpholine-2-carboxylic acid has emerged as a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture—a stereochemically defined center, a pharmacologically advantageous morpholine scaffold, and orthogonally reactive carboxylic acid and N-Boc protected amine functionalities—provides a powerful platform for the construction of complex, high-value molecules. This guide offers an in-depth exploration of its synthesis, properties, and strategic applications, providing researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this versatile synthon in their programs.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules and approved pharmaceuticals.[1][2] Its prevalence is not coincidental; the scaffold imparts a range of beneficial physicochemical and metabolic properties.[3] The presence of the ether oxygen can enhance aqueous solubility and provides a hydrogen bond acceptor site, while the saturated, flexible chair-like conformation can effectively orient substituents in three-dimensional space.[2]

Furthermore, the morpholine moiety is often associated with improved pharmacokinetic profiles, including enhanced metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][4] In the context of central nervous system (CNS) drug discovery, the morpholine ring's balanced lipophilic-hydrophilic character can be crucial for penetrating the blood-brain barrier.[2][5] These combined attributes justify its classification as a "privileged structure" in drug design.[1]

(S)-4-Boc-Morpholine-2-Carboxylic Acid: Profile and Properties

3.1 Structural Features and Rationale for Use

(S)-4-Boc-morpholine-2-carboxylic acid is a derivative that capitalizes on the inherent advantages of the morpholine core while introducing features essential for asymmetric synthesis.

-

The (S)-Stereocenter: The defined chirality at the C-2 position is fundamental, allowing for the stereocontrolled synthesis of enantiomerically pure target molecules. This is critical in pharmacology, where different enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles.

-

The Carboxylic Acid: This functional group serves as a primary synthetic handle for a multitude of transformations, most notably amide bond formation. This makes the building block ideal for incorporation into peptide chains or for coupling with amine-containing fragments.[6]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[7][8] Its utility stems from its stability under a wide range of reaction conditions (e.g., nucleophilic attack, hydrogenolysis) while being readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[][10] This allows for an orthogonal protection strategy, where the carboxylic acid can be manipulated while the nitrogen remains masked, and vice versa.

3.2 Physicochemical Data

The key properties of (S)-4-Boc-morpholine-2-carboxylic acid are summarized below.

| Property | Value | References |

| CAS Number | 868689-63-8 | [11][] |

| Molecular Formula | C₁₀H₁₇NO₅ | [11] |

| Molecular Weight | 231.25 g/mol | [11][13] |

| Appearance | White to off-white solid | [14] |

| Melting Point | 127-134°C | [15] |

| Storage | 2-8°C, sealed in dry conditions | [14][16] |

Synthesis and Enantioselective Control

The practical utility of a chiral building block is contingent upon its efficient and scalable synthesis. Several effective routes to (S)-4-Boc-morpholine-2-carboxylic acid have been developed.

4.1 Racemic Synthesis and Enzymatic Kinetic Resolution

A highly effective and scalable approach involves the synthesis of a racemic precursor followed by a resolution step to isolate the desired enantiomer. One established method begins with the condensation of N-benzylethanolamine with 2-chloroacrylonitrile, followed by a base-promoted cyclization to yield a morpholine nitrile intermediate. Subsequent alcoholysis furnishes the racemic ester.

The crucial step is the enantioselective resolution. Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. Using an enzyme such as Candida rugosa lipase, the racemic N-benzyl morpholine ester can be selectively hydrolyzed. The enzyme preferentially acts on one enantiomer, resulting in a mixture of the unreacted (R)-ester and the hydrolyzed (S)-carboxylic acid, which can then be easily separated.[17] The N-benzyl group is subsequently exchanged for the N-Boc group to yield the final product. This method is operationally simple on a large scale and provides access to both enantiomers with high chiral purity (>99% ee).

Caption: Enantioselective synthesis via enzymatic kinetic resolution.

4.2 Alternative Synthetic Routes

Another concise and operationally simple synthesis starts from commercially available and enantiopure epichlorohydrin.[18] This approach avoids the need for a resolution step, building the chirality directly into the morpholine scaffold. The methodology requires no chromatographic purification, making it highly efficient and suitable for high throughput.[18]

Core Applications as a Chiral Building Block

5.1 In Drug Discovery: Crafting Bioactive Molecules

(S)-4-Boc-morpholine-2-carboxylic acid is a key intermediate in the synthesis of potent and selective therapeutic agents. A prominent example is its use in the development of reboxetine analogs. Reboxetine is a selective noradrenaline reuptake inhibitor (NRI), and its derivatives have been explored as dual serotonin and noradrenaline reuptake inhibitors (SNRIs).[19] The synthesis of these complex molecules relies on the stereospecific introduction of the morpholine core, for which this building block is ideally suited.

5.2 In Peptidomimetics: A Constrained Proline Analogue

In peptide synthesis, the conformation of the peptide backbone is a critical determinant of biological activity. (S)-4-Boc-morpholine-2-carboxylic acid can be used as a constrained proline analogue.[20][21] By replacing a natural amino acid with this building block, researchers can introduce a specific "turn" or conformational bias into a peptide sequence. This can lead to peptides with enhanced stability against enzymatic degradation, improved receptor binding affinity, and increased bioavailability.[20] The synthetic workflow typically involves standard peptide coupling protocols, where the carboxylic acid is activated and reacted with the N-terminus of a growing peptide chain.

Caption: Workflow for incorporating the building block into a peptidomimetic.

Key Chemical Transformations and Experimental Protocols

The synthetic utility of (S)-4-Boc-morpholine-2-carboxylic acid is defined by the selective reactions of its functional groups.

Caption: Key reactive sites of (S)-4-Boc-morpholine-2-carboxylic acid.

6.1 Reactions at the Carboxylic Acid Moiety

The primary transformation at this site is amide bond formation. This is typically achieved using standard peptide coupling reagents.

Protocol 6.1.1: Standard Amide Coupling using HATU

-

Dissolution: Dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.

-

Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Addition of Coupling Agent: Add the coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.), portion-wise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate), wash sequentially with aqueous solutions of 5% citric acid, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

6.2 The N-Boc Protecting Group: Strategy and Cleavage

The acid-lability of the Boc group is its defining feature. Cleavage proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutene and CO₂.[8][10]

Protocol 6.2.1: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the N-Boc protected substrate (1.0 eq.) in Dichloromethane (DCM). The concentration is typically around 0.1-0.2 M.

-

Addition of Scavenger (Optional): If the substrate contains sensitive, electron-rich functional groups prone to alkylation by the t-butyl cation, a scavenger such as triethylsilane or anisole (5-10% v/v) can be added.[10]

-

Addition of Acid: Cool the solution to 0°C and add Trifluoroacetic Acid (TFA) dropwise. A typical reagent mixture is 25-50% TFA in DCM (v/v).

-

Reaction: Stir the reaction at 0°C to room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual acid.

-

Isolation: The product is typically obtained as a TFA salt. It can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate or by passing it through a basic ion-exchange resin.

Conclusion: The Versatile Role of a Modern Building Block

(S)-4-Boc-morpholine-2-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. By combining the pharmacologically beneficial properties of the morpholine scaffold with the synthetic versatility of orthogonally protected chiral amino acids, it provides a reliable and efficient solution for addressing complex synthetic challenges. Its successful application in the synthesis of drug candidates and complex peptidomimetics underscores its value and ensures its continued importance in the fields of medicinal chemistry and organic synthesis.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. calpaclab.com [calpaclab.com]

- 13. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-Boc-morpholine-2-carboxylic acid | 189321-66-2 [sigmaaldrich.com]

- 15. (S)-4-Boc-Morpholine-2-carboxylic acid [myskinrecipes.com]

- 16. 868689-63-8|(S)-4-Boc-Morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic use of protecting groups is fundamental to success. Among the chemical tools available, the tert-butyloxycarbonyl (Boc) group stands as a pillar of modern organic chemistry. Its introduction revolutionized the field, enabling the controlled, stepwise assembly of amino acids into complex peptide chains.[1] This technical guide provides a comprehensive exploration of the core features of N-Boc protected amino acids, delving into their synthesis, chemical properties, and critical role in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Chemical Properties and Strategic Advantages

The N-Boc protecting group is a carbamate that effectively masks the nucleophilic α-amino group of an amino acid, rendering it inert to the coupling conditions required to form a peptide bond.[1][2] This protection is paramount to prevent uncontrolled polymerization and other side reactions.[3][4] The widespread adoption of the Boc group is a direct result of its unique combination of stability and precisely controlled lability.

Key Features at a Glance:

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under moderately acidic conditions.[1] Trifluoroacetic acid (TFA) is the most common reagent for this purpose, facilitating a clean and efficient deprotection.[5][]

-

Stability: N-Boc protected amino acids exhibit exceptional stability towards bases, nucleophiles, and catalytic hydrogenation.[1][7] This robustness allows for a wide range of chemical modifications on other parts of the molecule without premature loss of the protecting group.

-

Orthogonality: The Boc group's stability to catalytic hydrogenation provides a key advantage over other protecting groups like benzyloxycarbonyl (Cbz), which is cleaved under these conditions.[1][7] This orthogonality is crucial in complex, multi-step syntheses where different protecting groups must be removed selectively.[7][8]

-

Physical Properties: Many Boc-amino acids are stable, crystalline solids with good solubility in common organic solvents, simplifying handling, purification, and storage.[1][9]

Synthesis of N-Boc Protected Amino Acids: The Chemistry of Protection

The introduction of the Boc group is a straightforward and high-yielding process, most commonly achieved by reacting the free amino acid with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[1][5]

The reaction proceeds via a nucleophilic acyl substitution. The amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11] This reaction is typically carried out under basic conditions, using bases like sodium hydroxide, sodium carbonate, or triethylamine, to deprotonate the amino group and enhance its nucleophilicity.[5][11] The collapse of the tetrahedral intermediate results in the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[10][11] The evolution of CO₂ gas serves as a strong thermodynamic driving force for the reaction.[11]

Caption: Simplified mechanism of N-Boc protection of an amino acid.

Experimental Protocol: Boc Protection of L-Alanine

This protocol provides a general procedure for the N-Boc protection of an amino acid using L-Alanine as an example.[5]

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 equivalents) to the solution while maintaining vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1N HCl.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the N-Boc-L-Alanine product.

| Amino Acid | Typical Yield (%) | Reference |

| Glycine | 90-98% | [1] |

| L-Alanine | 92-99% | [1][5] |

| L-Phenylalanine | 95-99% | [1] |

| L-Proline | 89-97% | [1] |

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was foundational to the development of SPPS, a technique that dramatically accelerated peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.[12][13] The Boc-SPPS workflow is a cyclical process.[13]

The Boc-SPPS Cycle:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (DCM).[13][14]

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA).[3][13]

-

Coupling: The next incoming N-Boc protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminal amine of the resin-bound peptide.[3][13]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[3]

This cycle is repeated until the desired peptide sequence is assembled.[3]

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

A key principle of the Boc/Bzl strategy is graduated acid lability. The temporary Nα-Boc group is removed with moderate acid (TFA), while the more permanent, benzyl-based side-chain protecting groups and the peptide-resin linkage require a much stronger acid, like hydrofluoric acid (HF), for final cleavage.[3][12]

The Chemistry of Deprotection: Liberating the Amine

The removal of the Boc group is the critical step that allows for peptide chain elongation.[5] This acid-catalyzed deprotection is a clean and efficient process.[15]

Mechanism of Acid-Catalyzed Boc Deprotection:

-

Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[2][5]

-

Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[15][16]

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[15][17]

-

Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt (e.g., a trifluoroacetate salt), which requires neutralization before the next coupling step in SPPS.[15]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

| Reagent | Concentration | Typical Time | Efficacy | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM | 20-30 min | >99% | The most common and standard method for Boc-SPPS.[5] |

| Hydrochloric Acid (HCl) | 4M in Dioxane | 30-60 min | >98% | An effective alternative to TFA.[5] |

Managing Side Reactions: The Role of Scavengers

While Boc deprotection is generally clean, the generation of the reactive tert-butyl cation can lead to unwanted side reactions.[18] This electrophilic species can alkylate nucleophilic amino acid side chains, a process known as t-butylation.[3][18]

Commonly Affected Residues:

-

Tryptophan (Trp): The highly nucleophilic indole ring is very susceptible to alkylation.[18]

-

Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[18]

-

Cysteine (Cys): The free thiol group is a prime target for the tert-butyl cation.[18]

-

Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.[18]

To prevent these side reactions, "scavengers" are added to the deprotection and final cleavage cocktails. These are molecules that are more nucleophilic than the sensitive amino acid side chains and thus react preferentially with the carbocations.[3][18] Common scavengers include water, anisole, thioanisole, and dithiothreitol (DTT) or dithioethane (DTE).[3][13]

Conclusion: An Enduring Legacy in Synthesis

The tert-butyloxycarbonyl protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its unique combination of stability, ease of introduction, and controlled, acid-catalyzed removal provides a robust and reliable strategy for amine protection.[11] While the milder conditions of the Fmoc strategy have led to its widespread adoption for routine peptide synthesis, the Boc strategy continues to be highly valuable, particularly for the synthesis of hydrophobic peptides or complex molecules where its specific chemical properties offer a distinct advantage.[12][19] A thorough understanding of the principles, mechanisms, and experimental parameters detailed in this guide will empower researchers to effectively leverage Boc chemistry in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Discovery and Foundational Synthesis of Morpholine Carboxylic Acid Derivatives

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics. Its derivatives, particularly morpholine carboxylic acids (MCAs), serve as invaluable chiral building blocks and pharmacophores. This guide delineates the synthetic evolution of MCAs, tracing their origins from the foundational synthesis of the morpholine core to the strategic, stereocontrolled construction of C-functionalized derivatives. We will explore the chemical logic underpinning initial synthetic choices, from straightforward N-functionalization to the elegant and powerful strategies required for installing functionality onto the carbon framework. This narrative emphasizes the causality behind experimental design, providing researchers and drug development professionals with a deep, field-proven understanding of this critical class of molecules.

Introduction: An Evolutionary Tale of a Privileged Scaffold

The "discovery" of morpholine carboxylic acid derivatives was not a singular event marked by the isolation of a novel natural product. Instead, their emergence is a story of synthetic evolution, driven by the growing needs of medicinal chemistry. The morpholine heterocycle itself is recognized for conferring favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, making it a desirable component in drug design.[1] Consequently, the ability to create derivatives bearing functional handles like carboxylic acids—which allow for peptide coupling, further modification, and critical interactions with biological targets—became a paramount objective for organic chemists.

This guide moves chronologically and logically through the foundational synthetic strategies that enabled the creation of these vital compounds. We begin with the industrial-scale synthesis of the parent heterocycle, explore the most direct methods for functionalization, and culminate in the sophisticated, stereocontrolled strategies that are the bedrock of modern pharmaceutical development.

Part I: The Foundation - Synthesis of the Morpholine Core

Before one can functionalize a house, one must first build its frame. The story of MCAs begins with the robust and scalable synthesis of morpholine itself. The most historically significant and industrially practiced method is the acid-catalyzed dehydration of diethanolamine.[2]

Causality of the Reaction: This reaction is a classic example of an intramolecular cyclization. Under strongly acidic conditions (e.g., concentrated sulfuric or hydrochloric acid) and high temperatures, the hydroxyl groups of diethanolamine are protonated, converting them into excellent leaving groups (water).[2] The nitrogen atom then acts as an intramolecular nucleophile, attacking one of the activated carbons and displacing a water molecule to form the six-membered ring.

This foundational chemistry provided chemists with a readily available, inexpensive supply of the morpholine scaffold, setting the stage for the exploration of its derivatives.

Part II: The First Derivative - The Logic of N-Carboxylation

With the morpholine ring in hand, the most logical and synthetically accessible derivative is Morpholine-4-carboxylic acid.[3] This is due to the inherent reactivity of the parent molecule.

Expertise & Causality: The secondary amine (N-H) of the morpholine ring is its most nucleophilic and reactive site. Early organic chemists would have recognized that this nitrogen could readily attack simple electrophilic carbon sources. The synthesis of Morpholine-4-carboxylic acid can be achieved by reacting morpholine with reagents like phosgene (COCl₂) or an alkyl chloroformate (e.g., ethyl chloroformate), followed by hydrolysis.

-

Step 1 (Acylation): The lone pair of the morpholine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

-

Step 2 (Hydrolysis): If an ester is formed (from a chloroformate), a simple saponification (base-catalyzed hydrolysis) cleaves the ester to yield the carboxylate salt, which is then protonated to give the final carboxylic acid.

This straightforward approach provides the N-functionalized MCA, a useful building block in its own right. However, the true synthetic challenge and the source of greater chemical diversity lay in functionalizing the carbon backbone of the ring.[3][4]

Part III: The Core Challenge & Strategic Solution - Synthesis of C-Substituted MCAs

Direct C-H functionalization of the morpholine ring to install a carboxylic acid is a formidable challenge due to the lack of inherent reactivity at the carbon positions. The solution, therefore, was not to modify the pre-formed ring but to construct the ring from precursors already containing the desired carboxylic acid functionality . This paradigm shift led to the most powerful and widely used strategy in the field: the Chiral Pool Synthesis from α-Amino Acids .[1][5][6]

This approach is exceptionally valuable because it leverages the vast, inexpensive, and enantiomerically pure starting materials provided by nature, such as L-serine and L-threonine, to generate chiral, non-racemic morpholine derivatives.[5]

Key Strategy: Synthesis of (S)-Morpholine-2-carboxylic Acid from L-Serine

This pathway is a cornerstone of chiral morpholine synthesis. The logic is to use the stereocenter and functional groups of the amino acid to direct the formation of the heterocyclic ring.

Causality of Experimental Choices:

-

Step 1: N-Protection: The amine of serine is a potent nucleophile. If left unprotected, it would compete with the desired alkylation and cyclization reactions. Protecting it, typically as a tert-butyloxycarbonyl (Boc) carbamate, renders it non-nucleophilic, directing the subsequent reactions to the desired pathways.[7]

-

Step 2: N-Alkylation: An acyclic precursor is built by alkylating the protected amine with a molecule containing a two-carbon chain and a good leaving group (e.g., 2-bromoethanol). This crucial step establishes the atoms that will become C4 and C5 of the final morpholine ring.

-

Step 3: Intramolecular Cyclization: This is the key ring-closing step. A base (like sodium hydride, NaH) is used to deprotonate the primary alcohol of the serine side-chain, turning it into a potent alkoxide nucleophile. This alkoxide then attacks the carbon bearing the bromine in an intramolecular Williamson ether synthesis , an Sₙ2 reaction that forms the final ether linkage of the ring.[8][9][10] The six-membered ring formation is entropically and enthalpically favored.[11]

This strategic approach provides access to enantiomerically pure morpholine-2-carboxylic acids and, by starting with amino acids like threonine, morpholine-3-carboxylic acids.[5][12]

Data Presentation: Comparison of Foundational Synthetic Strategies

| Strategy | Target MCA Isomer | Key Reaction | Source of Chirality | Primary Advantage | Historical Context |

| N-Acylation | Morpholine-4-carboxylic acid | Nucleophilic Acyl Substitution | Achiral | Simplicity, high yield, readily available starting materials. | Represents the most direct and earliest logical functionalization. |

| Chiral Pool Synthesis | Morpholine-2- & 3-carboxylic acids | Intramolecular Williamson Ether Synthesis[8][10] | Natural α-Amino Acids (Serine, Threonine)[5] | Excellent stereocontrol, access to enantiopure products. | A foundational strategy for building complex, chiral molecules. |